molecular formula C18H23N3O2S2 B2387260 N-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanylacetamide CAS No. 1164532-61-9

N-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanylacetamide

Cat. No.: B2387260
CAS No.: 1164532-61-9
M. Wt: 377.52
InChI Key: LOOMSYQSPCCJAX-HNENSFHCSA-N
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Description

N-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanylacetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanylacetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions involving 3-methylpiperidine and an appropriate electrophile.

    Formation of the Final Compound: The final step involves the coupling of the benzothiazole core with the piperidine derivative through a thioether linkage, often using reagents like thiols and alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzothiazole or piperidine moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, thiols, amines.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted benzothiazole or piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, benzothiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may exhibit similar biological activities.

Medicine

Medicinally, compounds with benzothiazole and piperidine moieties have been investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and dyes, due to their stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanylacetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzothiazole moiety can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, while the piperidine ring can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole, benzothiazole-2-thiol.

    Piperidine Derivatives: Compounds like 3-methylpiperidine, 4-piperidone.

Uniqueness

N-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanylacetamide is unique due to the combination of benzothiazole and piperidine moieties, which may confer distinct biological and chemical properties compared to other similar compounds. This unique structure allows for diverse applications and potential therapeutic benefits.

Properties

IUPAC Name

N-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S2/c1-13-6-5-9-21(10-13)17(23)12-24-11-16(22)19-18-20(2)14-7-3-4-8-15(14)25-18/h3-4,7-8,13H,5-6,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOMSYQSPCCJAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CSCC(=O)N=C2N(C3=CC=CC=C3S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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